molecular formula C12H7BrN2O3S B8350710 5-Nitro-2-(3-bromomethyl-2-thienyl)benzoxazole

5-Nitro-2-(3-bromomethyl-2-thienyl)benzoxazole

Cat. No. B8350710
M. Wt: 339.17 g/mol
InChI Key: PPEBVNXTSWKTKR-UHFFFAOYSA-N
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Patent
US03969351

Procedure details

A mixture of 5-nitro-2-(3-methyl-2-thienyl)benzoxazole (11.0 g, 0.042 mole) and N-bromosuccinimide (7.55 g, 0.042 mole) are refluxed for 36 hours in 400 ml of chloroform. Approximately every 12 hours azobisbutyronitrile (0.1 g) is added as a catalyst. The reaction mixture is cooled to room temperature and the precipitated succinimide removed by filtration. The chloroform solution is washed with 150 ml of 5% sodium hydroxide and dried over anhydrous magnesium sulfate. The chloroform is removed under vacuum yielding a solid. Crystallization from ethanol yields 8.6 g of product, melting point 146°-148°C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10]([C:12]3[S:13][CH:14]=[CH:15][C:16]=3[CH3:17])=[N:9][C:8]=2[CH:18]=1)([O-:3])=[O:2].[Br:19]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.N(CCCC#N)=NCCCC#N>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10]([C:12]3[S:13][CH:14]=[CH:15][C:16]=3[CH2:17][Br:19])=[N:9][C:8]=2[CH:18]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C=2SC=CC2C)C1
Name
Quantity
7.55 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
N(=NCCCC#N)CCCC#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated succinimide removed by filtration
WASH
Type
WASH
Details
The chloroform solution is washed with 150 ml of 5% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The chloroform is removed under vacuum
CUSTOM
Type
CUSTOM
Details
yielding a solid
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C=2SC=CC2CBr)C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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